1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3NO3S. This compound features a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction of the nitro group results in an amine .
Scientific Research Applications
1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, while the trifluoromethylthio group can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol with similar trifluoromethyl functionality.
3-Bromo-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-1-one: A closely related compound with slight structural differences.
Uniqueness
1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C10H7BrF3NO3S |
---|---|
Molecular Weight |
358.13 g/mol |
IUPAC Name |
1-bromo-3-[2-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c11-5-7(16)4-6-2-1-3-8(9(6)15(17)18)19-10(12,13)14/h1-3H,4-5H2 |
InChI Key |
MGAVAPIDHINSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CC(=O)CBr |
Origin of Product |
United States |
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